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molecular formula C9H11NO2 B8367653 4-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

4-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B8367653
M. Wt: 165.19 g/mol
InChI Key: UWSIKLXBYCULLG-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

The title compound was synthesized from methyl 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and lithium hydroxide monohydrate (17 mg, 0.40 mmol) according to General Procedure 7. The crude product was dried onto Silica gel and was purified by flash chromatography (0-80% EtOAc/Heptane) to give 8.6 mg of 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (4) as a light yellow solid (52%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 1.17 (d, J=6.78 Hz, 3H), 1.85-1.96 (m, 1H), 2.56-2.77 (m, 3H), 2.95-3.06 (m, 1H), 6.59 (s, 1H); LCMS-MS (ESI+) 166.0 (M+H); HPLC (UV=100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
17 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:9]2[CH:8]=[C:7]([C:10]([O:12]C)=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1.O.[OH-].[Li+]>>[CH3:1][CH:2]1[C:9]2[CH:8]=[C:7]([C:10]([OH:12])=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC=2NC(=CC21)C(=O)OC
Name
lithium hydroxide monohydrate
Quantity
17 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried onto Silica gel
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (0-80% EtOAc/Heptane)

Outcomes

Product
Name
Type
product
Smiles
CC1CCC=2NC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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